molecular formula C11H12F3N7OS2 B12486472 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B12486472
M. Wt: 379.4 g/mol
InChI Key: TWXVQSBIIIZWTI-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential in cancer treatment and inhibition of various biological targets .

Preparation Methods

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may include optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of these targets, leading to the suppression of cell proliferation and other biological processes. The pathways involved may include signal transduction pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar compounds to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide include other diaminopyrimidine derivatives such as:

Properties

Molecular Formula

C11H12F3N7OS2

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C11H12F3N7OS2/c1-2-4(23-9-17-5(15)3-6(16)18-9)7(22)19-10-21-20-8(24-10)11(12,13)14/h3-4H,2H2,1H3,(H,19,21,22)(H4,15,16,17,18)

InChI Key

TWXVQSBIIIZWTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(F)(F)F)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

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